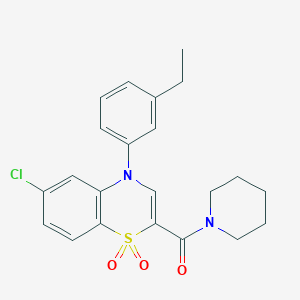

6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

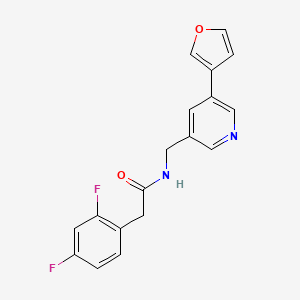

The compound 6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a derivative of the 1,4,2-benzodithiazine class. These compounds are of significant interest due to their potential biological activities, particularly in the field of cancer research. The derivatives synthesized in the studies have shown varying degrees of cytotoxic effects against different human cancer cell lines, indicating their potential as anticancer agents .

Synthesis Analysis

The synthesis of related 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives involves the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines to produce a series of compounds with different substituents . Another method includes the reaction of 4-chloro-2-mercaptobenzenesulfonamides with various aldehydes, aldehyde acetals, or acid anhydrides to introduce different alkyl, aryl, or heteroaryl groups at the 3-position . These synthetic routes are crucial for the development of novel compounds with enhanced anticancer activities.

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a benzodithiazine core with a chlorine atom and various substituents that influence their biological activity. The structure-activity relationship (SAR) is explored using quantitative structure-activity relationship (QSAR) models, which have identified key molecular features such as the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO) that are important for cytotoxic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are designed to introduce functional groups that can potentially interact with biological targets. The cytotoxic effects observed in the studies suggest that these compounds may interact with cellular components in cancer cells, leading to cell death. The selective cytotoxic effects of certain compounds indicate that the introduced substituents play a significant role in determining the specificity of these interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the benzodithiazine core. These properties are essential for the compounds' biological activity and their potential development as anticancer drugs. For instance, compound 7 from paper showed remarkable activity against the leukemia CCRF-CEM cell line, which could be attributed to its unique physical and chemical characteristics.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of related compounds often involves reactions with different amines and nucleophiles under various conditions. For instance, the reaction of tetrahydrobenzo[b]thiophene derivatives with primary and secondary amines, such as piperidine, leads to the formation of carboxamide and benzamide derivatives. Microwave irradiation has been utilized to facilitate these reactions, indicating a method for efficient synthesis (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). Additionally, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been described, leading to the preparation of sulfur–nitrogen heterocycles (Bryce, 1984).

Biological Activities

Certain derivatives of the benzothiazine class have shown promising biological activities. For example, compounds derived from 4-hydroxyl-3-acyl(alkoxylcarbonyl)-2H-1,2-benzothiazine-1,1-dioxides exhibited good herbicidal activity and plant-growth regulating activity (Guo, 1996). Moreover, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from ethyl thiophene carboxylate and involving reactions with piperidine, showed antimicrobial activity (Faty, Hussein, & Youssef, 2010).

Advanced Applications

The exploration of the bioactive conformation of certain piperidine derivatives, specifically within the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, reveals insights into their role as opioid receptor antagonists. This includes studies on the structural features affecting ligand binding and the structure-function relationships (Le Bourdonnec et al., 2006).

Propriétés

IUPAC Name |

[6-chloro-4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-2-16-7-6-8-18(13-16)25-15-21(22(26)24-11-4-3-5-12-24)29(27,28)20-10-9-17(23)14-19(20)25/h6-10,13-15H,2-5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMXIPIKUWDDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)